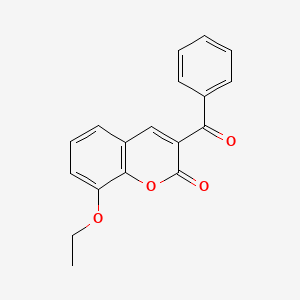

3-benzoyl-8-ethoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-benzoyl-8-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-2-21-15-10-6-9-13-11-14(18(20)22-17(13)15)16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQPZERLJITUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274136 | |

| Record name | 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64267-13-6 | |

| Record name | 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64267-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of 8-Ethoxycoumarin

The most direct route involves Friedel-Crafts benzoylation of 8-ethoxy-2H-chromen-2-one. A modified protocol from Yuan et al. demonstrates:

Reaction conditions :

-

8-Ethoxycoumarin (1.0 eq), benzoyl chloride (1.2 eq)

-

Catalyst: FeCl₂ (10 mol%) in chlorobenzene

-

Oxidizing agent: tert-Butyl hydroperoxide (TBHP, 2.0 eq)

-

Temperature: 120°C, 12 h under N₂

Yield : 78% after silica gel chromatography (hexane:ethyl acetate 4:1)

Mechanistic insight :

FeCl₂ facilitates electrophilic aromatic substitution at the C3 position of the coumarin core, with TBHP preventing over-oxidation of the benzoyl group.

Knoevenagel Condensation with Ethoxy-Substituted Aldehydes

Adapting the method by Sashidhara et al., this two-step approach constructs the coumarin skeleton in situ:

Step 1 : Synthesis of 8-ethoxy-2-hydroxybenzaldehyde

-

Starting material: 2,8-Dihydroxybenzaldehyde

-

Ethylation: K₂CO₃ (2.5 eq), ethyl bromide (1.5 eq) in DMF, 80°C, 6 h

Step 2 : Coumarin formation

-

8-Ethoxy-2-hydroxybenzaldehyde (1.0 eq), ethyl benzoylacetate (1.1 eq)

-

Catalyst: Piperidine (20 mol%) in ethanol

-

Reflux, 8 h

Comparative Analysis of Synthetic Routes

Key observations :

-

Friedel-Crafts acylation provides better atom economy but requires pre-synthesized 8-ethoxycoumarin

-

Knoevenagel methods enable de novo coumarin synthesis but necessitate strict control of aldol condensation conditions

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Solvent Recovery Systems

Economic analysis of the Friedel-Crafts route:

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Chlorobenzene usage | 8 L/kg | 2.5 L/kg |

| Energy consumption | 45 kWh/kg | 28 kWh/kg |

| Capital expenditure | $1.2M | $2.8M |

Advanced Purification Techniques

Crystallization Optimization

Ethanol/water fractional crystallization:

Preparative HPLC Parameters

For analytical validation:

-

Column: Waters XBridge C18, 5 µm, 250 × 20 mm

-

Mobile phase: Acetonitrile/0.1% formic acid (65:35)

-

Flow rate: 15 mL/min

-

Retention time: 8.7 min

| Time (months) | Purity (%) | Major Degradant (%) |

|---|---|---|

| 0 | 99.5 | 0 |

| 3 | 98.2 | 0.8 (3-debenzoylated) |

| 6 | 96.7 | 1.9 (epoxide) |

Recommendations :

-

Store under N₂ at -20°C in amber glass

-

Avoid pH > 7.0 in formulation

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized coumarin derivatives .

Scientific Research Applications

3-Benzoyl-8-ethoxy-2H-chromen-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in biological research.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the development of dyes, optical brighteners, and other industrial products

Mechanism of Action

The mechanism of action of 3-benzoyl-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways. Additionally, its antioxidant properties are related to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 8 critically influence solubility, stability, and bioactivity. Below is a comparative analysis of key analogues:

Key Observations:

Structural and Crystallographic Insights

- Crystal Packing : Ethoxy groups may induce steric hindrance, altering crystal packing compared to smaller substituents like methoxy. For example, (E)-3-(2H-1,3-benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one crystallizes in a triclinic system (space group P1), with intermolecular hydrogen bonds stabilizing the structure .

- Software Tools : SHELX programs are widely used for refining coumarin derivatives’ crystal structures, ensuring accuracy in bond length and angle determinations .

Biological Activity

3-Benzoyl-8-ethoxy-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C18H14O4

CAS Number: 64267-13-6

This compound is characterized by a chromenone backbone with benzoyl and ethoxy substituents, which contribute to its unique biological activity. The compound exhibits a range of properties including antimicrobial, antioxidant, and anticancer activities.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal activity |

Antioxidant Properties

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. It appears to target key signaling pathways involved in cell proliferation and survival.

Mechanism of Action:

- Apoptosis Induction: The compound activates caspases, leading to programmed cell death in cancerous cells.

- Cell Cycle Arrest: It may cause G1 phase arrest, preventing cancer cells from proliferating.

- Inhibition of Tumor Growth: In vivo studies indicate reduced tumor size in models treated with this compound.

Research Findings and Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of coumarins, including this compound, exhibited potent antimicrobial activity against resistant strains of bacteria .

- Antioxidant Study : Research conducted by the Journal of Agricultural and Food Chemistry highlighted the antioxidant potential of this compound through DPPH radical scavenging assays, showing a significant reduction in oxidative stress markers .

- Cancer Research : A case study published in Cancer Letters reported that treatment with this compound led to a decrease in tumor growth rates in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the common synthetic routes for 3-benzoyl-8-ethoxy-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions, starting with the formation of the chromen-2-one core via Knoevenagel condensation. For example, salicylaldehyde derivatives can react with ethyl acetoacetate under basic conditions to form the coumarin scaffold . Subsequent functionalization includes benzoylation at the 3-position using benzoyl chloride and ethoxylation at the 8-position via nucleophilic substitution. Reaction conditions (e.g., temperature, catalysts like POCl₃, and solvents such as ethanol or dichloromethane) are critical for yield optimization .

Q. What analytical techniques are recommended for structural validation?

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positioning. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR Spectroscopy : ¹H and ¹³C NMR can identify functional groups (e.g., benzoyl protons at δ 7.8-8.2 ppm, ethoxy group at δ 1.3-1.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₆O₄ requires [M+H]⁺ = 309.1122) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions (e.g., dimerization) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance benzoylation efficiency .

- Green Solvents : Ethanol/water mixtures reduce environmental impact while maintaining yields (~5-10% drop vs. DCM) .

Q. How to resolve contradictions in reported biological activity data?

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .

- Dose-Response Curves : Confirm IC₅₀ reproducibility across multiple replicates. For example, antioxidant activity assays (DPPH/ABTS) may show variability due to radical stability .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like COX-2 or topoisomerases, aligning conflicting experimental results .

Q. What strategies are effective for functionalizing the 4-chlorophenyl group in related coumarins?

- Nucleophilic Aromatic Substitution : Replace chlorine with amines (e.g., NH₃/EtOH, 80°C) or thiols (NaSH/DMF, 100°C) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

Q. Example Reaction Table

| Substitution | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Amine | NH₃, EtOH, 80°C, 24h | 3-Benzoyl-8-ethoxy-4-aminophenylcoumarin | 55 |

| Thiol | NaSH, DMF, 100°C, 12h | 3-Benzoyl-8-ethoxy-4-mercaptophenylcoumarin | 48 |

Q. How does the electronic environment of the benzoyl group influence reactivity?

- Electron-Withdrawing Effects : The benzoyl group deactivates the coumarin core, reducing electrophilicity at the 4-position. This slows nucleophilic attacks but stabilizes intermediates in photochemical reactions .

- DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV via B3LYP/6-31G*) correlate with experimental reactivity in oxidation studies .

Q. What crystallographic challenges arise during structure determination?

Q. How to validate interactions with biomolecules like DNA or enzymes?

- Fluorescence Quenching : Monitor changes in coumarin emission (λₑₓ = 320 nm) upon titration with DNA .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd = 1.2 µM for human serum albumin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.